molecular formula C8H14 B025655 1-Ethyl-2-methylcyclopentene CAS No. 19780-56-4

1-Ethyl-2-methylcyclopentene

Cat. No.: B025655
CAS No.: 19780-56-4
M. Wt: 110.2 g/mol
InChI Key: MMYZGQDXYZNAQW-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclopentene is an organic compound with the molecular formula C8H14. It is a derivative of cyclopentene, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentene can be synthesized through several methods. One common method involves the alkylation of cyclopentene. In this process, cyclopentene is reacted with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 1-ethyl-2-methylcyclopentadiene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylcyclopentene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can yield 1-ethyl-2-methylcyclopentane using catalysts such as platinum or palladium.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: 1-Ethyl-2-methylcyclopentane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Ethyl-2-methylcyclopentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.

    Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic benefits.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylcyclopentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

    Cyclopentene: The parent compound, which lacks the ethyl and methyl substituents.

    1-Ethylcyclopentene: A similar compound with only an ethyl group substituted at the first position.

    2-Methylcyclopentene: A similar compound with only a methyl group substituted at the second position.

Uniqueness: 1-Ethyl-2-methylcyclopentene is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents can lead to different reaction pathways and products compared to its similar compounds.

Properties

IUPAC Name

1-ethyl-2-methylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-8-6-4-5-7(8)2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZGQDXYZNAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066529
Record name Cyclopentene, 1-ethyl-2-methyl-
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-56-4
Record name 1-Ethyl-2-methylcyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentene, 1-ethyl-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, 1-ethyl-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentene, 1-ethyl-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-methylcyclopentene
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